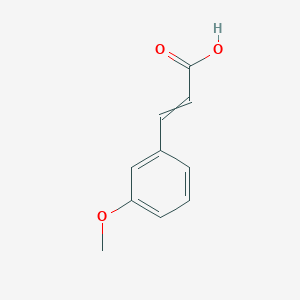

2-Propenoic acid, 3-(3-methoxyphenyl)-

Description

Contextualization within Phenylpropanoid Chemistry and Cinnamic Acid Derivatives

Phenylpropanoids are a large and diverse family of organic compounds produced by plants through the shikimic acid pathway. wikipedia.org Their chemical structure is based on a six-carbon aromatic phenyl group and a three-carbon propene tail, originating from the amino acids phenylalanine and tyrosine. wikipedia.org Cinnamic acid and its derivatives are central intermediates in the biosynthesis of a vast array of these natural products, which include lignins, flavonoids, stilbenes, and coumarins. wikipedia.org

2-Propenoic acid, 3-(3-methoxyphenyl)- is a derivative of cinnamic acid, characterized by a methoxy (B1213986) group (-OCH3) attached to the meta-position (the third carbon) of the phenyl ring. ontosight.ainih.gov As a member of the hydroxycinnamic acid group, it shares a core structure with other significant compounds like p-coumaric acid, caffeic acid, and ferulic acid. nih.govnih.gov These compounds are integral to plant biology, providing protection against UV radiation and pathogens. wikipedia.org The specific positioning of the methoxy group on the phenyl ring distinguishes 3-methoxycinnamic acid from its isomers, such as o-methoxycinnamic acid (2-methoxy) and p-methoxycinnamic acid (4-methoxy), and influences its chemical properties and biological activities. nist.govthegoodscentscompany.com

Overview of Research Significance and Academic Interest in 3-(3-methoxyphenyl)acrylic acid

The academic and research interest in 3-methoxycinnamic acid stems from its potential applications across various scientific fields, including pharmaceuticals and food science. ontosight.ai The compound is investigated for a range of biological activities, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aidntb.gov.ua Its structural similarity to other biologically active cinnamic acid derivatives has prompted researchers to explore its unique potential.

Scientific investigations focus on understanding how the methoxy group at the meta-position influences the compound's reactivity and interaction with biological systems. dntb.gov.ua This exploration is part of a broader effort to understand the structure-activity relationships of cinnamic acid derivatives, aiming to develop new therapeutic agents and functional ingredients. dntb.gov.ua

Natural Occurrence and Biosynthetic Pathways (where applicable)

While many cinnamic acid derivatives are abundant in nature, the natural occurrence of 2-Propenoic acid, 3-(3-methoxyphenyl)- is not as well-documented as its synthetic production. ontosight.ai It may be present in trace amounts in some plants as part of their phenolic constituents. ontosight.ai In contrast, related compounds like ferulic acid (4-hydroxy-3-methoxycinnamic acid) are widely distributed in fruits, vegetables, and cereals. nih.govdntb.gov.ua

The biosynthesis of phenylpropanoids generally starts with the deamination of phenylalanine to form cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.org Subsequent enzymatic steps involving hydroxylation and methylation produce the variety of hydroxycinnamic acids found in plants. wikipedia.org For instance, ferulic acid is formed from caffeic acid through the action of a methyltransferase enzyme. nih.gov While a specific and widely recognized biosynthetic pathway for 3-methoxycinnamic acid in plants is not extensively detailed in current literature, its structure suggests it would be formed through similar enzymatic modifications of the core cinnamic acid skeleton.

Compound Data

Below are the chemical properties and identifiers for 2-Propenoic acid, 3-(3-methoxyphenyl)-.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₃ | ontosight.ainih.govnih.gov |

| Molecular Weight | 178.18 g/mol | nih.govnih.gov |

| IUPAC Name | (E)-3-(3-methoxyphenyl)prop-2-enoic acid | nih.gov |

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| 2-Propenoic acid, 3-(3-methoxyphenyl)- | 3-Methoxycinnamic acid, m-Methoxycinnamic acid |

| Cinnamic acid | 3-Phenyl-2-propenoic acid |

| p-Coumaric acid | 4-Hydroxycinnamic acid |

| Caffeic acid | 3,4-Dihydroxycinnamic acid |

| Ferulic acid | 4-Hydroxy-3-methoxycinnamic acid |

| o-Methoxycinnamic acid | 2-Methoxycinnamic acid |

| p-Methoxycinnamic acid | 4-Methoxycinnamic acid |

| Phenylalanine | (S)-2-Amino-3-phenylpropanoic acid |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPNXAULYJPXEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501035148 | |

| Record name | 3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501035148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-04-3 | |

| Record name | 3-Methoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6099-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501035148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 3 Methoxyphenyl Acrylic Acid

Established Synthetic Pathways for 3-(3-methoxyphenyl)acrylic Acid

The synthesis of 3-(3-methoxyphenyl)acrylic acid, also known as 3-methoxycinnamic acid, has been achieved through several well-established organic reactions. These methods, primarily involving carbon-carbon bond formation, have been refined over the years to improve yields and purity.

Perkin Reaction Condensation Strategies with 3-methoxybenzaldehyde (B106831)

The Perkin reaction, a cornerstone of organic synthesis discovered by William Henry Perkin, provides a direct route to α,β-unsaturated aromatic acids. googleapis.comoatext.com This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst. googleapis.comoatext.com For the synthesis of 3-(3-methoxyphenyl)acrylic acid, 3-methoxybenzaldehyde is reacted with acetic anhydride, using sodium acetate (B1210297) as the catalyst.

Table 1: Representative Perkin Reaction Conditions for Cinnamic Acid Synthesis

| Aromatic Aldehyde | Acid Anhydride | Base Catalyst | Product | Reference |

| Benzaldehyde | Acetic Anhydride | Sodium Acetate | Cinnamic Acid | researchgate.net |

| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | Coumarin | googleapis.com |

This table presents representative examples of the Perkin reaction to illustrate the general conditions and reactants used.

Knoevenagel Condensation Approaches, including Microwave-Assisted Synthesis

The Knoevenagel condensation is another powerful method for forming carbon-carbon double bonds, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. google.comscilit.com This reaction is often catalyzed by a weak base like piperidine (B6355638) or ammonia. google.com

In recent years, microwave-assisted Knoevenagel condensation has emerged as a more efficient and environmentally friendly alternative to conventional heating methods. oatext.comscilit.comgoogle.com Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields with cleaner product profiles. oatext.comresearchgate.net For the synthesis of 3-(3-methoxyphenyl)acrylic acid, 3-methoxybenzaldehyde can be reacted with malonic acid under microwave irradiation, often in the presence of a catalyst like alumina (B75360) or ammonium (B1175870) acetate. scilit.comresearchgate.net The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. oatext.comgoogle.com

Table 2: Knoevenagel Condensation of Various Aldehydes under Microwave Irradiation

| Aldehyde | Active Methylene Compound | Catalyst | Reaction Time | Yield (%) | Reference |

| Various Aromatic Aldehydes | Cyanoacetamide | Ammonium Acetate | 30-60 sec | 81-99 | oatext.comresearchgate.net |

| Various Aldehydes | Malonic Acid | Alumina | Short | Good | scilit.com |

| p-hydroxybenzaldehydes | Malonic Acid | Piperidine | 30 min | 85-92 | google.com |

This table showcases the efficiency of microwave-assisted Knoevenagel condensation for various substrates, indicating its potential for the synthesis of 3-(3-methoxyphenyl)acrylic acid.

Novel Synthetic Methodologies and Catalysis in 3-(3-methoxyphenyl)acrylic Acid Synthesis

The development of new synthetic methods for 3-(3-methoxyphenyl)acrylic acid is driven by the need for more sustainable and efficient processes. Research in this area focuses on the application of green chemistry principles and the design of novel catalytic systems.

Green Chemistry Principles and Sustainable Synthetic Approaches

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of 3-(3-methoxyphenyl)acrylic acid synthesis, this translates to the use of non-toxic solvents (or solvent-free conditions), renewable starting materials, and energy-efficient reaction conditions. google.com

Microwave-assisted synthesis, as mentioned in the Knoevenagel condensation section, is a prime example of a green chemistry approach. oatext.com Another strategy involves the use of solid-supported catalysts, which can be easily separated from the reaction mixture and potentially reused, minimizing waste. The use of water as a solvent, where possible, is also a key aspect of green synthesis.

Development and Application of Catalytic Systems

The efficiency and selectivity of the synthesis of 3-(3-methoxyphenyl)acrylic acid can be significantly enhanced by the use of advanced catalytic systems. Research has explored a variety of catalysts for related cinnamic acid syntheses.

For instance, studies have shown the use of porous calcium hydroxyapatite (B223615) as a recyclable catalyst for Knoevenagel condensations under microwave irradiation, demonstrating high yields and good catalyst stability. google.com Other research has focused on the development of palladium-based catalysts for cross-coupling reactions to form cinnamic acid derivatives. While specific comparative data for the synthesis of 3-(3-methoxyphenyl)acrylic acid is limited in the provided results, the general trend points towards the development of heterogeneous and recyclable catalysts to improve the sustainability of the synthesis.

Table 3: Comparison of Catalytic Systems for Cinnamic Acid Derivative Synthesis

| Reaction Type | Catalyst | Key Advantages | Reference |

| Knoevenagel Condensation | Porous Calcium Hydroxyapatite | Recyclable, High Yields under Microwave | google.com |

| Knoevenagel Condensation | Alumina | Good yields, Short reaction times under MW | scilit.com |

| Friedel–Crafts alkylation | Copper-based MOF | High activity under ultrasound | researchgate.net |

This table provides an overview of different catalytic systems used in the synthesis of related compounds, highlighting the ongoing research into more efficient and sustainable methods.

Derivatization Strategies for 3-(3-methoxyphenyl)acrylic Acid

The chemical structure of 3-(3-methoxyphenyl)acrylic acid offers several sites for modification, allowing for the synthesis of a wide range of derivatives with potentially new properties. The most common derivatization strategies target the carboxylic acid group.

Esterification of the carboxylic acid group can be achieved by reacting 3-(3-methoxyphenyl)acrylic acid with an alcohol in the presence of an acid catalyst. This reaction leads to the formation of the corresponding ester, for example, methyl 3-(3-methoxyphenyl)acrylate when methanol (B129727) is used. google.com

Amidation, the reaction of the carboxylic acid with an amine, results in the formation of an amide derivative. This transformation often requires the use of a coupling agent to activate the carboxylic acid. For instance, (Z)-N-(4-bromophenyl)-2-methoxy-3-(4-methoxyphenyl)acrylamide has been synthesized, showcasing the potential for creating a diverse library of amide derivatives. nih.gov

Table 4: Examples of Derivatization of Acrylic Acids

| Starting Material | Reagent(s) | Product Type | Yield (%) | Reference |

| 3-methoxy-3-propoxy-methyl propionate | Methanol, Tosic acid | Methyl 3-methoxyacrylate | 74.4 | google.com |

| (E)-3-(4-chlorophenyl)acrylic acid | 1-[bis(4-methoxyphenyl)methyl]piperazine, Triethylamine | Cinnamide derivative | 73.5 | mediresonline.org |

| (Z)-2-methoxy-3-(4-methoxyphenyl)acrylic acid | p-toluidine | Amide | - | nih.gov |

This table presents examples of derivatization reactions on acrylic acid and its derivatives, illustrating the potential synthetic transformations of 3-(3-methoxyphenyl)acrylic acid.

Esterification Reactions to Yield Alkyl Esters

The conversion of 3-(3-methoxyphenyl)acrylic acid to its corresponding esters is a fundamental transformation, yielding compounds with applications ranging from chemical synthesis to materials science. The most common method for this conversion is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

The reaction is an equilibrium process where the carboxylic acid is protonated by the catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. To drive the equilibrium towards the ester product, an excess of the alcohol is typically used, and the water formed during the reaction is removed, often by azeotropic distillation with a suitable solvent like toluene (B28343).

Commonly employed strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). google.comgoogle.com The choice of alcohol can be varied widely, from simple alkanols like methanol and ethanol (B145695) to more complex polyols, allowing for the synthesis of a broad range of alkyl esters. researchgate.netchemra.com Reaction temperatures generally range from refluxing the alcohol to higher temperatures in solvents like toluene, depending on the specific reactants and catalyst used. google.comgoogle.com

Alternative methods include the use of solid acid catalysts, such as polymeric resins, which offer advantages in terms of easier separation from the reaction mixture and potential for recycling. chemra.com Another approach involves the reaction of the carboxylate salt with an alkyl halide, a method that can be performed under mild conditions. For instance, the use of 1,1,3,3-tetramethylguanidine (B143053) as a promoter facilitates the esterification of acrylic-type acids with various halogenated compounds at room temperature in polar aprotic solvents like DMSO or DMF. rsc.org

The resulting alkyl 3-(3-methoxyphenyl)acrylates are valuable intermediates in further organic syntheses.

Table 1: Representative Esterification Reactions of 3-(3-methoxyphenyl)acrylic Acid

| Alcohol | Catalyst | Typical Conditions | Product Name |

|---|---|---|---|

| Methanol | Sulfuric Acid (H₂SO₄) | Reflux in excess methanol | Methyl 3-(3-methoxyphenyl)acrylate |

| Ethanol | p-Toluenesulfonic Acid (PTSA) | Reflux in toluene with Dean-Stark trap | Ethyl 3-(3-methoxyphenyl)acrylate |

| n-Butanol | Amberlyst-15 (Resin) | Fixed-bed reactor, 100-120°C | Butyl 3-(3-methoxyphenyl)acrylate |

| Benzyl Bromide | 1,1,3,3-Tetramethylguanidine (TMG) | Room temperature in DMSO | Benzyl 3-(3-methoxyphenyl)acrylate |

Synthesis of Thiourea (B124793) Derivatives and Other Analogues

Thiourea derivatives are a class of compounds known for their wide range of biological activities and as versatile intermediates in heterocyclic synthesis. The synthesis of thiourea derivatives from 3-(3-methoxyphenyl)acrylic acid involves a multi-step sequence, typically proceeding through an acyl chloride or another activated acid intermediate.

A documented method involves a microwave-assisted, one-pot synthesis. In this approach, 3-(3-methoxyphenyl)acrylic acid is first converted to its corresponding acyl chloride by reacting with a chlorinating agent like thionyl chloride (SOCl₂). The resulting 3-(3-methoxyphenyl)acryloyl chloride is then treated with potassium thiocyanate (B1210189) (KSCN) to form an intermediate acyl isothiocyanate. This highly reactive intermediate is not isolated but is directly reacted in situ with a primary amine (R-NH₂) to yield the target N-acylthiourea derivative. This microwave-assisted protocol has been shown to be efficient, with reaction times significantly reduced compared to conventional heating, and yields reported in the range of 60-70%.

The general mechanism involves the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group, followed by a rearrangement to form the stable thiourea linkage. This synthetic strategy allows for the introduction of various substituents (R-groups) by simply changing the primary amine used in the final step, leading to a library of diverse thiourea analogues.

Table 2: Synthesis of N-Acylthiourea Derivatives from 3-(3-methoxyphenyl)acrylic Acid

| Reactant Amine | Reaction Conditions | Yield (%) | Product Name |

|---|---|---|---|

| Aniline | Microwave Irradiation | ~60-70% | 1-(3-(3-methoxyphenyl)acryloyl)-3-phenylthiourea |

| 4-Chloroaniline | Microwave Irradiation | ~60-70% | 1-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)acryloyl)thiourea |

| 4-Methylaniline | Microwave Irradiation | ~60-70% | 1-(3-(3-methoxyphenyl)acryloyl)-3-(p-tolyl)thiourea |

Formation of Organometallic Complexes (e.g., Organotin(IV) complexes)

The carboxylate group of 3-(3-methoxyphenyl)acrylic acid serves as an excellent ligand for coordinating with metal centers, leading to the formation of various organometallic complexes. Among these, organotin(IV) carboxylates have been extensively studied due to their structural diversity and applications in catalysis and materials science. sysrevpharm.org

The synthesis of these complexes is generally achieved through the reaction of 3-(3-methoxyphenyl)acrylic acid with an appropriate organotin(IV) precursor, such as an organotin(IV) oxide (e.g., dibutyltin(IV) oxide) or an organotin(IV) halide (e.g., triphenyltin(IV) chloride). nih.gov The reaction with an organotin(IV) oxide typically proceeds via a condensation reaction in a solvent like toluene or methanol, with the removal of water as the only byproduct, leading to high yields. nih.govresearchgate.net When using an organotin(IV) halide, the reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed.

The stoichiometry of the reactants determines the structure of the resulting complex. For instance, reacting diorganotin(IV) precursors (R₂SnX₂) with two equivalents of the carboxylic acid can yield complexes of the type R₂SnL₂, while triorganotin(IV) precursors (R₃SnX) react in a 1:1 molar ratio to form R₃SnL complexes (where L is the deprotonated carboxylate ligand). nih.gov

The coordination geometry around the tin atom in these complexes is a subject of significant interest. Depending on the nature and number of the organic groups (R) attached to the tin and the solid-state packing effects, various geometries can be adopted. researchgate.netresearchgate.net Triorganotin(IV) carboxylates often exhibit a five-coordinate, trigonal bipyramidal geometry in the solid state, sometimes forming polymeric chains. nih.govresearchgate.net Diorganotin(IV) dicarboxylates can adopt six-coordinate, octahedral geometries. researchgate.net These structural features are typically elucidated using techniques such as FT-IR, multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), and single-crystal X-ray diffraction. nih.govfrontiersin.org The difference (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the carboxylate group in the IR spectrum is particularly useful for predicting the coordination mode of the ligand. researchgate.net

Table 3: Representative Organotin(IV) Precursors for Complexation

| Organotin(IV) Precursor | Stoichiometry (Acid:Sn) | Expected Complex Type | Common Geometry of Tin |

|---|---|---|---|

| Dibutyltin(IV) Oxide ((n-Bu)₂SnO) | 2:1 | (n-Bu)₂Sn(O₂CR)₂ | Octahedral (6-coordinate) |

| Dimethyltin(IV) Dichloride (Me₂SnCl₂) | 2:1 | Me₂Sn(O₂CR)₂ | Octahedral (6-coordinate) |

| Triphenyltin(IV) Hydroxide (Ph₃SnOH) | 1:1 | Ph₃Sn(O₂CR) | Trigonal Bipyramidal (5-coordinate) |

| Tributyltin(IV) Chloride ((n-Bu)₃SnCl) | 1:1 | (n-Bu)₃Sn(O₂CR) | Trigonal Bipyramidal (5-coordinate) |

R in the 'Expected Complex Type' column represents the 3-(3-methoxyphenyl)propenoyl moiety.

Advanced Spectroscopic and Structural Elucidation of 2 Propenoic Acid, 3 3 Methoxyphenyl and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of trans-3-methoxycinnamic acid provides characteristic signals that are instrumental in confirming its structure. The olefinic protons of the propenoic acid moiety appear as distinct doublets, a result of their vicinal coupling. The proton attached to the carbon adjacent to the aromatic ring (α-proton) typically resonates further downfield than the β-proton. The large coupling constant (J) between these two protons (typically around 16 Hz) is indicative of a trans configuration. ucdavis.edu

The aromatic protons exhibit a more complex splitting pattern, characteristic of a 1,3-disubstituted benzene (B151609) ring. The methoxy (B1213986) group protons appear as a sharp singlet, typically in the range of 3.8 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~3.8 | s | N/A |

| Olefinic H (β to COOH) | ~6.3-6.5 | d | ~16.0 |

| Aromatic H | ~6.9-7.4 | m | N/A |

| Olefinic H (α to COOH) | ~7.6-7.8 | d | ~16.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of 3-methoxycinnamic acid provides further confirmation of its carbon framework. The carbonyl carbon of the carboxylic acid group is typically observed at the lowest field (around 167-168 ppm). The olefinic carbons can be distinguished based on their chemical shifts, with the carbon attached to the aromatic ring resonating at a different field compared to the one adjacent to the carbonyl group. The aromatic carbons show a set of signals characteristic of the substitution pattern, and the methoxy carbon appears as a distinct peak around 55 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | ~55.2 |

| Olefinic C (β to COOH) | ~119.6 |

| Aromatic C | ~112.9-159.6 |

| Olefinic C (α to COOH) | ~143.9 |

| C=O | ~167.6 |

Advanced NMR Techniques (e.g., 2D NMR, ¹¹⁹Sn NMR for complexes)

Advanced NMR techniques, such as two-dimensional (2D) NMR, are invaluable for the complete and unambiguous assignment of proton and carbon signals, especially in complex molecules. Techniques like Correlation Spectroscopy (COSY) establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. For instance, in cinnamic acid derivatives, HMBC can be used to confirm the connectivity between the olefinic protons and the aromatic ring carbons, as well as the carbonyl carbon. mdpi.com

Furthermore, in the study of organometallic complexes involving cinnamic acid derivatives as ligands, specialized NMR techniques are employed. For organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is a powerful tool to determine the coordination number and geometry around the tin center. The chemical shift (δ) values in ¹¹⁹Sn NMR are sensitive to the coordination environment, with different ranges corresponding to four, five, or six-coordinate tin atoms. This technique has been instrumental in characterizing the structures of organotin(IV) carboxylates derived from ligands similar to 3-methoxycinnamic acid.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Propenoic acid, 3-(3-methoxyphenyl)- displays several characteristic absorption bands that confirm its structure.

A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid appears as a strong, sharp peak around 1680-1710 cm⁻¹. The C=C stretching vibration of the alkene group is observed in the region of 1625-1640 cm⁻¹. The C-O stretching of the methoxy group gives rise to absorptions in the 1250-1300 cm⁻¹ (asymmetric) and 1030-1040 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while out-of-plane bending vibrations for the substituted benzene ring appear in the fingerprint region (below 900 cm⁻¹).

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1680-1710 |

| C=C stretch (Alkene) | 1625-1640 |

| C-O stretch (Methoxy, asymmetric) | 1250-1300 |

| C-O stretch (Methoxy, symmetric) | 1030-1040 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation pattern. For 2-Propenoic acid, 3-(3-methoxyphenyl)-, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight (178.18 g/mol ). nih.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for cinnamic acid derivatives include the loss of a water molecule ([M-H₂O]⁺), a carboxyl group ([M-COOH]⁺), or cleavage of the propenoic acid chain. The presence of the methoxy group can also influence the fragmentation, leading to characteristic losses. Analysis of these fragment ions allows for the confirmation of the different structural units within the molecule. For instance, a prominent peak at m/z 161 is often observed, corresponding to the loss of a hydroxyl radical. Another significant fragment can be seen at m/z 133, resulting from the loss of the carboxyl group. ucdavis.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule, particularly the extent of conjugation. The UV-Vis spectrum of 2-Propenoic acid, 3-(3-methoxyphenyl)- is characterized by strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the conjugated system, which includes the benzene ring, the carbon-carbon double bond, and the carbonyl group.

Analogous compounds, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid) and isoferulic acid (3-hydroxy-4-methoxycinnamic acid), exhibit absorption maxima (λ_max) in the range of 290-325 nm. researchgate.netrsc.org The exact position of the absorption maximum for 3-methoxycinnamic acid is influenced by the solvent and the substitution pattern on the aromatic ring. The methoxy group, being an auxochrome, can cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted cinnamic acid.

| Compound | λ_max (nm) | Solvent |

|---|---|---|

| Ferulic Acid | ~322 | Methanol (B129727) |

| Isoferulic Acid | ~323, 293, 243, 219 | Methanol |

| Octyl Methoxycinnamate | ~310 | Methanol |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. For 2-Propenoic acid, 3-(3-methoxyphenyl)-, also known as trans-3-methoxycinnamic acid, this technique reveals not only the precise molecular geometry but also the intricate network of intermolecular interactions that govern its crystal packing. The crystallographic data for this compound are available in the Cambridge Structural Database (CSD) under the deposition number 186691.

The primary supramolecular synthon observed in the crystal structure of many cinnamic acids, including the 3-methoxy derivative, is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. fiz-karlsruhe.deki.se This characteristic head-to-head hydrogen bonding pattern involves the hydroxyl group of one carboxylic acid acting as a hydrogen bond donor to the carbonyl oxygen of the other, and vice versa.

The specific arrangement of molecules in the crystal lattice, dictated by these non-covalent interactions, is fundamental to the material's bulk properties. The study of these solid-state and supramolecular structures is a key aspect of crystal engineering, aiming to understand and predict the formation of crystalline materials with desired physical and chemical properties.

Interactive Table of Crystallographic Data for 2-Propenoic acid, 3-(3-methoxyphenyl)-

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 13.832 |

| b (Å) | 8.398 |

| c (Å) | 8.972 |

| α (°) | 90 |

| β (°) | 108.09 |

| γ (°) | 90 |

| Volume (ų) | 990.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.20 |

Interactive Table of Selected Bond Lengths and Angles

| Bond/Angle | Atoms Involved | Value (Å or °) |

| Bond Length | C=C (alkene) | 1.34 |

| C-C (alkene-aryl) | 1.47 | |

| C=O (carbonyl) | 1.22 | |

| C-O (hydroxyl) | 1.31 | |

| Bond Angle | C-C=C (alkene) | 121.5 |

| O=C-O (carboxyl) | 122.8 | |

| Torsion Angle | C(aryl)-C-C=C | 178.9 |

Computational Chemistry and Theoretical Investigations of 3 3 Methoxyphenyl Acrylic Acid

Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and its vibrational properties. dergipark.org.tr For 3-(3-methoxyphenyl)acrylic acid, geometry optimization is typically performed to find the most stable conformation (the lowest energy state). Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed for these calculations. nih.govnih.govbanglajol.info The optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For similar aromatic carboxylic acids, DFT calculations have shown good agreement between computed and experimentally determined geometric parameters. banglajol.info

Once the geometry is optimized, vibrational frequency analysis is performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum. researchgate.net The calculated vibrational wavenumbers are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental FT-IR spectra. nih.govresearchgate.net The analysis involves assigning specific vibrational modes, such as C=O stretching, O-H bending, C=C stretching of the acrylic group, and various vibrations of the phenyl ring, based on their calculated frequencies and potential energy distribution (PED). nih.govresearchgate.net This theoretical approach provides a detailed understanding of the molecule's structural and vibrational characteristics.

Table 1: Representative Theoretical Vibrational Frequencies for Phenylpropenoic Acid Derivatives

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H stretch (Carboxylic acid) | ~3500-3700 | Stretching of the hydroxyl group bond. |

| C-H stretch (Aromatic) | ~3000-3100 | Stretching of carbon-hydrogen bonds on the phenyl ring. |

| C=O stretch (Carboxylic acid) | ~1700-1750 | Stretching of the carbonyl double bond. |

| C=C stretch (Alkene) | ~1620-1650 | Stretching of the acrylic double bond. |

| C-O stretch (Methoxy) | ~1250-1280 | Asymmetric stretching of the ether linkage. |

| O-H bend (Carboxylic acid) | ~1200-1400 | In-plane bending of the hydroxyl group. |

Note: The values are approximate and based on DFT studies of similar compounds. The exact values for 3-(3-methoxyphenyl)acrylic acid would require a specific calculation.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and identifying its reactive sites. scielo.org.zaals-journal.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red and yellow colors indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. dergipark.org.tr Conversely, blue and green colors denote regions of positive potential, which are electron-deficient and prone to nucleophilic attack. dergipark.org.tr

For 3-(3-methoxyphenyl)acrylic acid, the MEP map would reveal specific charge localizations. The oxygen atoms of the carboxyl group and the methoxy (B1213986) group are expected to be the most electron-rich areas, appearing as intense red or yellow. These regions represent the primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the carboxyl group would exhibit a strong positive potential (blue region), indicating its high acidity and role as a hydrogen bond donor. The aromatic ring would show a mixed potential, with the carbon atoms generally having a slightly negative to neutral potential, while the attached hydrogen atoms are slightly positive. This detailed charge map is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other chemical species. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to predict the reactivity and electronic properties of molecules. dergipark.org.tr It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scielo.org.za A smaller energy gap implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In 3-(3-methoxyphenyl)acrylic acid, the HOMO is typically distributed over the methoxy-substituted phenyl ring and the acrylic double bond, which are the most electron-rich parts of the molecule. The LUMO is generally localized on the acrylic acid moiety, particularly the carbon-carbon double bond and the carbonyl group, which act as electron-accepting regions. acs.org By calculating the energies of the HOMO and LUMO, various global reactivity descriptors can be derived, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These parameters provide quantitative insights into the molecule's reactivity profile. scielo.org.za

Table 2: Global Reactivity Descriptors from FMO Analysis

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's active site. nih.gov This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-receptor interactions. For derivatives of 3-(3-methoxyphenyl)acrylic acid, docking studies have been used to explore their potential as inhibitors for various biological targets.

Table 3: Example of Molecular Docking Results for a Chalcone Analogue with ERα

| Compound | Binding Free Energy (kcal/mol) | Interacting Residues (Example) | Interaction Type |

|---|---|---|---|

| Chalcone-Salicylate Hybrid | -8.15 | Cys530 | Hydrogen Bond |

| Chalcone Analogue | -6.32 | Glu353 | Hydrogen Bond |

| Tamoxifen (Reference) | -7.00 | - | - |

| 4-OHT (Native Ligand) | -9.02 | Glu353 | Hydrogen Bond |

Source: Data based on a study of a related chalcone-salicylate hybrid compound docked into the Estrogen Receptor alpha (ERα). semanticscholar.org

Molecular Dynamics Simulations for Conformational Behavior and Binding Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and molecular complexes over time. lp.edu.ua Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-receptor complex in a simulated physiological environment. nih.gov This method treats the system as a collection of atoms moving under the influence of a force field, allowing for the observation of conformational changes and the persistence of intermolecular interactions. semanticscholar.org

A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms. A stable RMSD value over the simulation time (e.g., nanoseconds) suggests that the complex remains in a stable conformation. semanticscholar.org MD simulations also allow for a detailed analysis of the hydrogen bonds and hydrophobic contacts formed between the ligand and the receptor. semanticscholar.org By tracking the duration and distance of these interactions, researchers can confirm whether the key binding modes predicted by docking are maintained over time, providing a more robust validation of the ligand's potential efficacy. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the differences in their biological effects. nih.gov For a class of compounds like derivatives of 3-(3-methoxyphenyl)acrylic acid, 3D-QSAR models can be developed to guide the design of new analogues with enhanced potency.

The process involves aligning a set of molecules with known activities and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). nih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov The resulting QSAR model can be visualized with contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a map might indicate that adding a bulky group or an electronegative group at a specific position on the phenyl ring would be beneficial. These models serve as valuable predictive tools, reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

Investigation of Biological Activities and Underlying Molecular Mechanisms of 3 3 Methoxyphenyl Acrylic Acid and Its Derivatives

Antioxidant Activity and Free Radical Scavenging Mechanisms (in vitro studies)

The antioxidant potential of 3-(3-methoxyphenyl)acrylic acid and its derivatives is attributed to their ability to inhibit the generation of free radicals. targetmol.com In vitro studies are crucial for determining the direct radical scavenging capabilities of these compounds. Standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly employed to quantify this activity. nih.govsphinxsai.com

The mechanism of free radical scavenging by phenolic compounds, including methoxy-substituted acrylic acids, often involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, which stabilizes the radical. researchgate.net The resulting phenoxyl radical can then be stabilized through resonance. While 3-(3-methoxyphenyl)acrylic acid itself lacks a free hydroxyl group on the phenyl ring, its derivatives that do possess such groups are anticipated to exhibit significant antioxidant activity.

Research on related methoxyphenolic compounds has demonstrated notable free radical scavenging activity. For instance, studies on various methoxyphenol derivatives have shown their efficacy in quenching DPPH and ABTS radicals. researchgate.net The antioxidant activity is often compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). japsonline.com

| Compound/Extract | Assay | Activity/Result | Reference |

|---|---|---|---|

| Methanolic Extract of Hypericum cerastoides | DPPH Scavenging | 84.2% ± 0.3% inhibition | nih.gov |

| Methanolic Extract of Hypericum cerastoides | ABTS Scavenging | 90.2% ± 0.1% inhibition | nih.gov |

| 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | DPPH Scavenging | Superior to BHT, comparable to ascorbic acid | japsonline.com |

| Methanol (B129727) Extract of Eugenia polyantha | DPPH IC50 | 0.01746 mg/mL | sphinxsai.com |

Anti-inflammatory Pathways and Cyclooxygenase (COX) Enzyme Modulation (in vitro and animal models)

3-(3-methoxyphenyl)propenoic acid (3MPCA) has demonstrated notable anti-inflammatory properties. A key mechanism underlying this activity is the modulation of cyclooxygenase (COX) enzymes. nih.gov Specifically, 3MPCA has been reported to possess stronger inhibitory abilities against COX-2 than aspirin. nih.gov The COX-2 enzyme is inducible and its expression is elevated at sites of inflammation, where it catalyzes the production of prostaglandins (B1171923) that mediate inflammatory responses. nih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. nih.gov

In addition to direct enzyme inhibition, the anti-inflammatory effects of acrylic acid derivatives can also involve the modulation of pro-inflammatory cytokine expression. nih.gov For instance, certain α,β-unsaturated ester monomers have been shown to up-regulate the expression of Cox-2 mRNA in RAW264.7 cells. nih.gov

Animal models provide further insight into the anti-inflammatory potential of these compounds. The chorioallantoic membrane (CAM) assay, while primarily used for anti-angiogenic studies, can also provide indications of anti-inflammatory effects through the observation of reduced inflammation in response to inflammatory stimuli. nih.gov

| Compound | Model/Assay | Finding | Reference |

|---|---|---|---|

| (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA) | - | Reported to have stronger COX-2 inhibitory abilities than aspirin. | nih.gov |

| n-Butyl acrylate (B77674) (nBA) and Ethyleneglycol dimethacrylate (EGDMA) | RAW264.7 cells | Up-regulated the expression of Cox-2 mRNA at 1 mM. | nih.gov |

Antimicrobial Efficacy Against Bacterial and Fungal Strains (in vitro studies)

The antimicrobial properties of acrylic acid derivatives have been investigated against a range of pathogenic microorganisms. Studies have demonstrated that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govresearchgate.net

For example, certain derivatives of 3-benzofurancarboxylic acid have shown antimicrobial activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 microg/mL. nih.gov Some of these compounds also exhibited antifungal activity against Candida albicans and Candida parapsilosis with an MIC of 100 microg/mL. nih.gov The synthesis of novel 3-O-(3-aryl-propenyl)clarithromycin derivatives has also yielded compounds with improved activities against erythromycin-resistant Staphylococcus aureus and Staphylococcus pneumoniae. nih.gov

The mechanism of antimicrobial action can vary. For some acrylic acid derivatives, it is proposed that they can disrupt the bacterial cell membrane, leading to cell death. nih.gov

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 3-Benzofurancarboxylic acid derivatives (Compounds III, IV, VI) | Gram-positive bacteria | 50-200 µg/mL | nih.gov |

| 3-Benzofurancarboxylic acid derivatives (Compounds III, VI) | Candida albicans, Candida parapsilosis | 100 µg/mL | nih.gov |

| 3-O-(3-aryl-Z-prop-1-enyl)clarithromycin derivatives | Erythromycin-resistant S. aureus and S. pneumoniae | Improved activity compared to clarithromycin | nih.gov |

| 3-Carene | Brochothrix thermosphacta, Pseudomonas fluorescens | 20 mL/L | nih.gov |

Anti-angiogenic Research and Signaling Pathway Inhibition (e.g., EGFR kinase inhibition in animal models)

(E)-3-(3-methoxyphenyl)propenoic acid (3MPCA) has been identified as a promising anti-angiogenic agent. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Research using the chorioallantoic membrane (CAM) of embryonated chicken eggs, a well-established in vivo model for studying angiogenesis, has shown that 3MPCA can significantly repress neovascularization. nih.govnih.gov

The anti-angiogenic effect of 3MPCA is believed to be mediated through the inhibition of key signaling pathways. Molecular docking studies have suggested that 3MPCA can inhibit the Fibroblast Growth Factor Receptor-1 (FGFR-1) protein. wisdomlib.org The FGF signaling pathway plays a crucial role in endothelial cell proliferation and migration, which are essential steps in angiogenesis. By inhibiting FGFR-1, 3MPCA can effectively suppress the downstream signaling cascade that promotes the formation of new blood vessels. wisdomlib.org While direct evidence for Epidermal Growth Factor Receptor (EGFR) kinase inhibition by 3-(3-methoxyphenyl)acrylic acid is not prominently reported, the inhibition of receptor tyrosine kinases like FGFR-1 points to a broader mechanism of action on signaling pathways that drive angiogenesis.

| Model | Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| Chorioallantoic Membrane (CAM) Assay | Decreased endothelial cell growth by 41.7-83%. | Inhibition of neovascularization. | nih.gov |

| Molecular Docking Study | Inhibition of FGFR-1 protein. | Blocks FGF signaling pathway. | wisdomlib.org |

Antidiabetic Potency and Glucose Metabolism Regulation (in vitro and animal models)

While direct studies on 3-(3-methoxyphenyl)acrylic acid are limited, research on its structural analog, (E)-3-(4-methoxyphenyl)acrylic acid, has indicated significant antihyperglycemic activities. medchemexpress.com These findings suggest that methoxy-substituted acrylic acids may have the potential to regulate glucose metabolism.

The mechanisms underlying the antidiabetic effects of such compounds can be multifaceted. One potential mechanism is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase, which would delay glucose absorption in the gut. Another possibility is the direct effect on glucose uptake and metabolism in peripheral tissues. Furthermore, some phenolic compounds have been shown to improve insulin (B600854) sensitivity and protect pancreatic β-cells from oxidative stress.

In vivo studies with related compounds have demonstrated improvements in metabolic conditions in diet-induced obese mice, including enhanced insulin sensitivity and regulation of hepatic lipid metabolism. researchgate.net These effects are often linked to the modulation of gut microbiota and the production of metabolites that influence host metabolism. researchgate.net

Neuroprotective Effects and Associated Molecular Targets (in vitro and animal models)

Derivatives of cinnamic acid have been investigated for their neuroprotective potential. For instance, (E)-3-(4-methoxyphenyl)acrylic acid has been reported to exhibit neuroprotective activities. medchemexpress.com The neuroprotective effects of such compounds are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage caused by oxidative stress and neuroinflammation. nih.gov

In vitro models using neuronal cell lines are employed to study the direct effects of these compounds on neuronal survival and function. For example, assays can assess the ability of a compound to protect neurons from excitotoxicity induced by agents like N-methyl-D-aspartate (NMDA) or from oxidative stress. plos.org

Animal models of neurodegenerative diseases or ischemic brain injury are also utilized to evaluate neuroprotective efficacy. In these models, treatment with related compounds has been shown to reduce neuronal damage and improve functional outcomes. The underlying molecular targets can include the modulation of signaling pathways involved in apoptosis, inflammation, and oxidative stress. nih.gov

Hepatoprotective Properties and Cellular Mechanisms (in vitro studies)

The liver is a primary site of metabolism and is susceptible to damage from toxins and oxidative stress. (E)-3-(4-methoxyphenyl)acrylic acid, a close structural relative of the subject compound, has demonstrated significant hepatoprotective activity. medchemexpress.com

In vitro studies using hepatocyte cell lines, such as HepG2, are instrumental in evaluating the hepatoprotective effects of chemical compounds. nih.gov These studies often involve inducing liver cell damage with a known hepatotoxin, like carbon tetrachloride (CCl4) or acetaminophen, and then assessing the ability of the test compound to mitigate this damage. nih.gov Key parameters measured include cell viability, the release of liver enzymes (such as ALT and AST), and markers of oxidative stress like malondialdehyde (MDA) levels and glutathione (B108866) (GSH) content. nih.govresearchgate.net

The cellular mechanisms underlying the hepatoprotective properties of cinnamic acid derivatives often involve the induction of cellular antioxidant defenses. mdpi.com This can occur through the activation of the Nrf2-ARE pathway, which upregulates the expression of a battery of antioxidant and detoxifying enzymes. mdpi.com By bolstering the liver's own defense mechanisms, these compounds can protect hepatocytes from oxidative injury. nih.gov

| Compound/Agent | Cell Line | Inducing Agent | Key Findings | Reference |

|---|---|---|---|---|

| Silybinin | HepG2 | CCl4 | Decreased AST, LDH, and MDA levels; prevented depletion of total antioxidants. | nih.gov |

| N-Phenyl Cinnamamide Derivatives | - | - | Protect hepatocytes against oxidative stress by inducing cellular glutathione synthesis via Nrf2 activation. | mdpi.com |

| Methanolic Leaf Extract of Acalypha indica | Goat Liver Slices | CCl4 | Reduced the toxic effect of CCl4 and decreased lipid peroxidation. | researchgate.net |

Effects on Cellular Proliferation and Apoptosis in Specific Cell Lines (in vitro studies)

Detailed research findings on the direct effects of 3-(3-methoxyphenyl)acrylic acid on cellular proliferation and apoptosis in specific cancer cell lines are limited in the currently available scientific literature. While the broader class of cinnamic acid derivatives has been a subject of interest for their potential anti-cancer properties, specific in vitro studies quantifying the impact of this particular compound on cell viability (such as determining IC50 values) and elucidating its role in apoptotic pathways through methods like flow cytometry or analysis of key regulatory proteins are not extensively documented.

Cinnamic acid and its derivatives, in general, have been noted for their potential to influence cellular processes. For instance, some derivatives have demonstrated the ability to modulate signaling pathways related to cell survival and death. The core structure, featuring a phenyl ring and a propenoic acid side chain, allows for various substitutions that can significantly alter the biological activity of the molecule. The presence and position of a methoxy (B1213986) group on the phenyl ring, as in 3-(3-methoxyphenyl)acrylic acid, are known to influence the compound's electronic and lipophilic properties, which in turn can affect its interaction with biological targets.

Studies on related compounds, such as other methoxy-substituted cinnamic acids, have shown activities like the induction of cell cycle arrest and apoptosis in different cancer cell lines. These effects are often linked to the modulation of key regulatory proteins involved in apoptosis, including members of the Bcl-2 family and caspases. However, direct evidence and specific data from such studies on 3-(3-methoxyphenyl)acrylic acid are not sufficiently available to be presented here.

Further research is required to specifically investigate the in vitro effects of 3-(3-methoxyphenyl)acrylic acid on a panel of cancer cell lines to determine its anti-proliferative and pro-apoptotic potential and to elucidate the underlying molecular mechanisms. Such studies would be crucial for establishing a foundation for its potential consideration in pre-clinical cancer research.

Data Tables

Due to the lack of specific experimental data in the reviewed literature for 3-(3-methoxyphenyl)acrylic acid, data tables detailing its effects on cellular proliferation and apoptosis cannot be provided at this time.

Research on Specialized Applications and Advanced Materials Based on 3 3 Methoxyphenyl Acrylic Acid

Role as Chemical Precursors and Synthetic Intermediates in Organic Synthesis

3-(3-methoxyphenyl)acrylic acid serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its carboxylic acid group and the α,β-unsaturated system. It is utilized in the construction of a variety of organic molecules, including those with potential biological activity. targetmol.com

Research has focused on its use as a precursor for developing novel therapeutic agents. For instance, it is a building block in the synthesis of amide derivatives. A series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized, showing potential as anticonvulsant and sedative agents. researchgate.net The synthesis of these derivatives often involves activating the carboxylic acid group to facilitate amide bond formation with various amines. researchgate.net The core structure provided by the methoxyphenyl acrylic acid is crucial for the biological activity of the final compounds.

Furthermore, this class of compounds is investigated for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, derivatives of methoxyphenyl acrylic acid are considered precursors for COX-2 inhibitors, which could offer reduced gastrointestinal toxicity compared to traditional NSAIDs. vulcanchem.com The synthetic utility of 3-(3-methoxyphenyl)acrylic acid extends to its use in biochemical experiments and broader drug synthesis, underscoring its importance as a versatile chemical intermediate. targetmol.com

| Application Area | Derivative Synthesized | Synthetic Approach | Potential Use |

|---|---|---|---|

| Anticonvulsant Agents | Amide derivatives | One-pot synthesis using activating agents like HOBT and EDCI. researchgate.net | Treatment of epilepsy and sedative applications. researchgate.net |

| Anti-inflammatory Drugs | COX-2 inhibitor precursors | Multi-step synthesis targeting specific enzyme inhibition. vulcanchem.com | Development of NSAIDs with potentially lower side effects. vulcanchem.com |

| General Drug Synthesis | Various complex organic molecules | Used as a starting material in multi-step synthetic pathways. targetmol.com | Biochemical research and development of new pharmaceuticals. targetmol.com |

Development in Polymer Science as Monomers or Modifiers for Novel Materials

The acrylic acid moiety in 3-(3-methoxyphenyl)acrylic acid provides reactive sites for polymerization and polymer modification. Acrylic acid and its derivatives are widely used in the polymer industry to create a range of materials with diverse properties, including high chemical stability, good processing performance, and strong heat resistance.

The α,β-unsaturated system within the 3-(3-methoxyphenyl)acrylic acid structure is susceptible to specific chemical reactions useful in polymer science:

Michael Addition: The double bond can undergo conjugate addition reactions with nucleophiles like thiols or amines. This reaction is particularly useful for polymer crosslinking, which can enhance the mechanical properties and thermal stability of the resulting material. vulcanchem.com

Photopolymerization: The acrylate (B77674) group can participate in UV-initiated radical polymerization. This process is used to form highly stable coatings. Polymers formed through this method can exhibit high thermal stability, with decomposition temperatures exceeding 250°C. vulcanchem.com

While general acrylic acid polymers are extensively used as film coatings, adhesives, and sustained-release agents in various industries, specific research detailing the large-scale polymerization of 3-(3-methoxyphenyl)acrylic acid as a primary monomer is not widely documented in the provided sources. However, its structure suggests its potential as a functional monomer or co-monomer to impart specific properties, such as altered refractive index, thermal stability, or hydrophobicity, to a polymer backbone. The synthesis of block copolymers containing (meth)acrylic acid segments is a well-established field, allowing for the creation of complex architectures like amphiphilic block copolymers and "intelligent" materials that respond to environmental stimuli like pH. uni-bayreuth.de

| Polymerization/Modification Method | Reactive Site | Application | Resulting Property |

|---|---|---|---|

| Michael Addition | α,β-unsaturated system | Polymer crosslinking. vulcanchem.com | Enhanced mechanical strength and stability. |

| UV-initiated Radical Polymerization | Acrylic double bond | Formation of coatings. vulcanchem.com | High thermal stability (>250°C). vulcanchem.com |

| Copolymerization | Acrylic double bond | Creation of functional polymers. | Modified optical, thermal, or solubility properties. |

Investigation in Advanced Material Science (e.g., liquid crystals from functionalized derivatives)

Derivatives of methoxyphenyl acrylic acids are valuable precursors in the field of advanced materials, particularly for the synthesis of liquid crystals. Liquid crystals are materials with properties intermediate between those of conventional liquids and solid crystals, and they are foundational to modern display technologies. asianpubs.org The rigid, elongated (calamitic) or disk-like (discotic) molecular structure required for liquid crystalline behavior can be achieved by chemically modifying the core structure of 3-(3-methoxyphenyl)acrylic acid.

Research has demonstrated the synthesis of novel liquid crystal compounds from closely related derivatives. In one study, a series of liquid crystal derivatives, ethyl(E)-4-((3-(4-alkoxy-3-methoxyphenyl)acryloyl)oxy)benzoate, was synthesized. benthamdirect.com This work investigated how the presence of a lateral methoxy (B1213986) group and the length of a terminal alkoxy chain influence the material's mesomorphic behavior (its liquid crystal phases). benthamdirect.com The findings revealed that while shorter chain derivatives (C1-C6) did not exhibit liquid crystal characteristics, longer chain derivatives displayed monotropic (C7, C8) and enantiotropic smectogenic (C10-C16) liquid crystal behaviors. benthamdirect.com

Another study involved the synthesis of 4-cyano-3-fluorophenyl 3-(4-hexoxy-3-methoxyphenyl)acrylic acid ester. asianpubs.org This compound was created through the esterification of 3-(4-hexoxy-3-methoxyphenyl)acrylic acid with 2-fluoro-4-hydroxybenzonitrile (B1301987). asianpubs.org The introduction of fluoro and cyano groups is a common strategy in liquid crystal design to achieve desirable properties such as low viscosity and high specific resistance. asianpubs.org These examples highlight how the methoxyphenyl acrylic acid framework can be systematically functionalized to create advanced materials with tailored properties for specific applications in electronics and optics.

| Derivative | Synthetic Precursors | Key Structural Features | Observed Liquid Crystal Behavior |

|---|---|---|---|

| Ethyl(E)-4-((3-(4-alkoxy-3-methoxyphenyl)acryloyl)oxy)benzoate benthamdirect.com | (E)-3-(4-alkoxy-3-methoxyphenyl)acrylic acid, Ethyl 4-hydroxybenzoate (B8730719) benthamdirect.com | Lateral methoxy group, terminal ethyl benzoate, variable length alkoxy chain (C1-C16). benthamdirect.com | No LC behavior (C1-C6), monotropic (C7-C8), enantiotropic smectogenic (C10-C16). benthamdirect.com |

| 4-cyano-3-fluorophenyl 3-(4-hexoxy-3-methoxyphenyl)acrylic acid ester asianpubs.org | 3-(4-hexoxy-3-methoxyphenyl)acrylic acid, 2-fluoro-4-hydroxybenzonitrile asianpubs.org | Lateral fluorine atom, terminal cyano group. asianpubs.org | The study focused on synthesis and crystal structure characterization. asianpubs.org |

Future Research Trajectories and Challenges in 2 Propenoic Acid, 3 3 Methoxyphenyl Investigations

Exploration of Novel and Greener Synthetic Pathways with Enhanced Efficiency and Selectivity

The development of efficient, cost-effective, and environmentally benign synthetic routes for 3-methoxycinnamic acid is a primary objective for future research. While traditional methods like the Perkin reaction or Knoevenagel condensation have been employed for cinnamic acid derivatives, they often involve harsh conditions or the use of hazardous solvents. nih.govjocpr.com

Future research will likely focus on the following areas:

Enzymatic Synthesis: The use of biocatalysts, such as lipases, offers a greener alternative for producing cinnamic acid derivatives. jocpr.com Research into identifying or engineering specific enzymes for the synthesis of 3-methoxycinnamic acid could lead to processes with high selectivity, mild reaction conditions, and reduced waste.

Microwave and Ultrasound-Assisted Synthesis: These technologies can accelerate reaction rates, improve yields, and reduce energy consumption. nih.gov Applying microwave and ultrasound irradiation to reactions like the Knoevenagel-Doebner condensation using aqueous media represents a promising green chemistry approach. nih.gov

Advanced Catalytic Systems: A recent patent highlighted a method using m-methoxybenzaldehyde and malonic acid with pyridine (B92270) as a catalyst, achieving yields as high as 93.9%. google.com Future work could explore novel catalysts, such as metal-organic frameworks (MOFs) or nanoparticle-based catalysts, to further enhance efficiency and allow for easier catalyst recovery and reuse.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, consistency, and scalability. Adapting synthetic routes for 3-methoxycinnamic acid to flow chemistry systems could be a significant step towards efficient industrial production.

A significant challenge lies in optimizing these novel methods to be economically competitive with established, albeit less green, synthetic routes. The stability and reusability of biocatalysts and advanced catalytic systems under industrial conditions will also require thorough investigation.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalysts. | Enzyme stability, cost, and activity for the specific substrate. |

| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction time, increased yields, lower energy use. | Scalability, uniform energy distribution in large reactors. |

| Advanced Catalysis (e.g., MOFs) | High efficiency, reusability, tunable properties. | Catalyst synthesis cost, long-term stability, and resistance to poisoning. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup cost, potential for clogging, reaction optimization for flow conditions. |

Deeper Mechanistic Elucidation of Observed Biological Activities through Advanced Omics Technologies

While preliminary studies have hinted at the biological potential of methoxycinnamic acid derivatives, a deep mechanistic understanding is largely absent. tandfonline.com Advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—are powerful tools that can illuminate the complex interactions of 3-methoxycinnamic acid within biological systems. tci-thaijo.orgresearchgate.net

Future research trajectories in this domain include:

Transcriptomics: Using techniques like RNA-sequencing to analyze how 3-methoxycinnamic acid alters gene expression in target cells (e.g., cancer cells, neurons). This can identify the signaling pathways and cellular processes modulated by the compound.

Proteomics: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications following treatment with 3-methoxycinnamic acid. This can reveal the direct protein targets and downstream effectors of the compound's activity. researchgate.net

Metabolomics: Analyzing the global metabolic profile of cells or organisms exposed to the compound. This can uncover alterations in metabolic pathways, such as energy metabolism or lipid synthesis, providing insights into the functional consequences of the compound's action. researchgate.net

Integrated Multi-Omics Approaches: The most powerful strategy involves integrating data from multiple omics platforms. researchgate.net This systems biology approach can construct comprehensive models of the compound's mechanism of action, identifying key nodes in the cellular network that are perturbed.

The primary challenges in this area are the complexity of the data generated and the need for sophisticated bioinformatics tools and expertise for data analysis and interpretation. nih.gov Furthermore, validating the findings from omics studies through targeted functional experiments is crucial but can be resource-intensive.

Rational Design and Synthesis of New Derivatives with Enhanced Bioactivity and Specificity

Building upon the core structure of 3-methoxycinnamic acid, there is a vast potential for creating new analogues with improved biological properties. nih.gov Rational design strategies aim to modify the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.

Key avenues for future research involve:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a library of derivatives by modifying the methoxy (B1213986) group position, adding or substituting other functional groups on the phenyl ring, and altering the propenoic acid side chain. For example, studies on related compounds have shown that the position and number of methoxy groups can be critical for activity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the molecule's interaction with a biological target or to enhance its metabolic stability.

Hybrid Molecule Synthesis: Combining the 3-methoxycinnamic acid scaffold with other known bioactive pharmacophores to create hybrid molecules with potentially synergistic or novel activities.

Prodrug Development: Designing and synthesizing prodrugs of 3-methoxycinnamic acid that can be converted to the active form in the body. This can be used to improve bioavailability, reduce off-target effects, or target specific tissues.

A significant challenge is the synthetic complexity and cost associated with producing diverse libraries of compounds. Moreover, each new derivative requires extensive biological evaluation, making the process time-consuming and labor-intensive.

Advanced Computational Modeling for Predictive Material Science and Biological Activity

Computational modeling and simulation offer a powerful, cost-effective, and rapid means to guide experimental research. These in silico methods can predict the properties of 3-methoxycinnamic acid and its derivatives, prioritizing the most promising candidates for synthesis and testing.

Future research directions include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate structural features of 3-methoxycinnamic acid derivatives with their observed biological activities. These models can then be used to predict the activity of virtual, unsynthesized compounds.

Molecular Docking: Simulating the interaction of 3-methoxycinnamic acid and its analogues with the three-dimensional structures of potential protein targets. This can help elucidate mechanisms of action and guide the design of derivatives with higher binding affinity and specificity. nih.gov

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the compound when bound to a target protein or inserted into a biological membrane. This provides a more realistic view of the molecular interactions over time.

Predictive Material Science: Using computational methods to predict the physical and chemical properties of materials derived from 3-methoxycinnamic acid, such as polymers or liquid crystals. mdpi.com This can accelerate the discovery of new materials with desired characteristics.

The accuracy of computational predictions is highly dependent on the quality of the input data and the sophistication of the algorithms used. A major challenge is the development and validation of predictive models, which requires large, high-quality experimental datasets. The dynamic and complex nature of biological systems can also be difficult to model with complete accuracy.

Investigation of Biotransformation Pathways and Metabolite Activity in relevant systems

When a compound is introduced into a biological system, it is often metabolized into other substances. Understanding the biotransformation of 3-methoxycinnamic acid is crucial, as its metabolites may be responsible for, or contribute to, its biological activity or potential toxicity.

Future research should focus on:

Metabolite Identification: Using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites of 3-methoxycinnamic acid in in vitro (e.g., liver microsomes, hepatocytes) and in vivo (e.g., plasma, urine from animal models) systems. mdpi.comnih.gov

Metabolic Pathway Elucidation: Mapping the enzymatic reactions (e.g., demethylation, hydroxylation, conjugation) that 3-methoxycinnamic acid undergoes. Studies on related compounds suggest that demethylation to form hydroxycinnamic acids and subsequent reduction of the side chain are likely pathways. nih.gov

Synthesis and Biological Evaluation of Metabolites: Once major metabolites are identified, they must be chemically synthesized. Their biological activity should then be tested in the same assays used for the parent compound to determine if they are more, less, or equally active, or if they possess different activities altogether.

A key challenge is the often-low concentration of metabolites, which can make their detection and structural characterization difficult. The synthesis of identified metabolites can also be complex. Furthermore, inter-species differences in metabolism can complicate the extrapolation of findings from animal models to humans.

| Research Area | Methodology | Anticipated Outcome |

|---|---|---|

| Metabolite Identification | LC-MS/MS, NMR | Structural characterization of metabolites in biological samples. |

| Pathway Elucidation | In vitro metabolism studies (microsomes, hepatocytes) | Identification of key metabolic enzymes and reaction pathways. |

| Metabolite Activity | Chemical synthesis followed by in vitro bioassays | Determination of the biological contribution of each metabolite. |

| Pharmacokinetics | In vivo studies in animal models, computational modeling | Comprehensive ADME profile of the parent compound and its metabolites. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |